Cas no 85-06-3 (3-Methylbenzo[f]quinoline)

3-Methylbenzo[f]quinoline is a heterocyclic aromatic compound featuring a fused quinoline structure with a methyl substituent at the 3-position. This compound is of significant interest in organic synthesis and materials science due to its rigid planar structure and electron-rich properties. It serves as a versatile intermediate in the preparation of advanced organic materials, including luminescent compounds, pharmaceuticals, and coordination complexes. The methyl group enhances its solubility in organic solvents, facilitating further functionalization. Its stability and well-defined conjugation system make it suitable for applications in optoelectronic devices and as a building block for nitrogen-containing polycyclic frameworks. The compound exhibits high purity and consistent performance in synthetic applications.
3-Methylbenzo[f]quinoline structure
3-Methylbenzo[f]quinoline structure
Product Name:3-Methylbenzo[f]quinoline
CAS No:85-06-3
MF:C14H11N
MW:193.243843317032
CID:81725
PubChem ID:6797
Update Time:2025-07-02

3-Methylbenzo[f]quinoline Chemical and Physical Properties

Names and Identifiers

    • 3-Methylbenzo[f]quinoline
    • 3-Methylbenzo[f]quinoline100µg
    • NCGC00341648-01
    • SCHEMBL7058875
    • EINECS 201-584-1
    • UNII-J67OCR12XN
    • NSC-43316
    • NSC-4999
    • J67OCR12XN
    • beta-Naphthoquinaldine
    • NSC43316
    • FT-0631393
    • SUHRSZJZYUCLOD-UHFFFAOYSA-N
    • AB01333819-02
    • Benzo[f]quinoline, 3-methyl-
    • NSC4999
    • AKOS005433630
    • W-109307
    • 85-06-3
    • DTXSID7058917
    • Benzo(f)quinoline, 3-methyl-
    • NS00038751
    • .beta.-Naphthoquinaldine
    • NSC 43316
    • 3-METHYLBENZO(F)QUINOLINE
    • DB-056852
    • STK396447
    • DTXCID3048443
    • MDL: MFCD00046906
    • Inchi: 1S/C14H11N/c1-10-6-8-13-12-5-3-2-4-11(12)7-9-14(13)15-10/h2-9H,1H3
    • InChI Key: SUHRSZJZYUCLOD-UHFFFAOYSA-N
    • SMILES: N1C(C)=CC=C2C=1C=CC1C=CC=CC2=1

Computed Properties

  • Exact Mass: 193.08900
  • Monoisotopic Mass: 273.100108
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Color/Form: Uncertain.
  • Density: 1.155
  • Melting Point: 79-80 ºC
  • Boiling Point: 352.5°C at 760 mmHg
  • Flash Point: 154.8°C
  • Refractive Index: 1.703
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 12.89000
  • LogP: 3.69640
  • Solubility: Uncertain.

3-Methylbenzo[f]quinoline Security Information

3-Methylbenzo[f]quinoline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Methylbenzo[f]quinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD11046289-100g
3-Methylbenzo[f]quinoline
85-06-3 95+%
100g
$410 2024-07-18

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